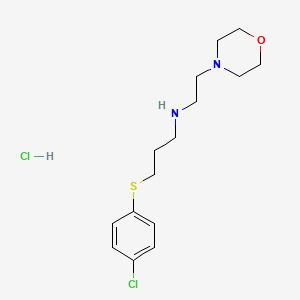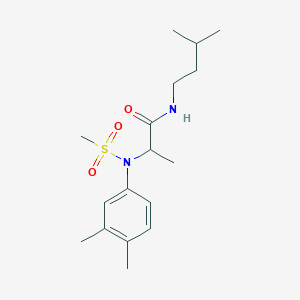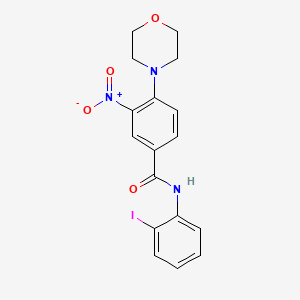![molecular formula C19H19ClN2O3S B4206557 {2-[(2-Chloro-6-nitrophenyl)sulfanyl]phenyl}(4-methylpiperidino)methanone](/img/structure/B4206557.png)
{2-[(2-Chloro-6-nitrophenyl)sulfanyl]phenyl}(4-methylpiperidino)methanone
Overview
Description
{2-[(2-Chloro-6-nitrophenyl)sulfanyl]phenyl}(4-methylpiperidino)methanone is an organic compound that features a piperidine ring substituted with a benzoyl group and a nitrophenylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Chloro-6-nitrophenyl)sulfanyl]phenyl}(4-methylpiperidino)methanone typically involves a multi-step process. The initial step often includes the preparation of the 2-chloro-6-nitrophenylthiol intermediate, which is then reacted with a benzoyl chloride derivative under controlled conditions to form the benzoylthio intermediate. This intermediate is subsequently reacted with 4-methylpiperidine in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Chloro-6-nitrophenyl)sulfanyl]phenyl}(4-methylpiperidino)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenylthio moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{2-[(2-Chloro-6-nitrophenyl)sulfanyl]phenyl}(4-methylpiperidino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(2-Chloro-6-nitrophenyl)sulfanyl]phenyl}(4-methylpiperidino)methanone involves its interaction with specific molecular targets. The nitrophenylthio moiety can interact with enzymes or receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[(2-chloro-6-nitrophenyl)thio]benzoyl}-4-ethylpiperidine
- 1-{2-[(2-chloro-6-nitrophenyl)thio]benzoyl}-4-phenylpiperidine
Uniqueness
{2-[(2-Chloro-6-nitrophenyl)sulfanyl]phenyl}(4-methylpiperidino)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperidine ring can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[2-(2-chloro-6-nitrophenyl)sulfanylphenyl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-13-9-11-21(12-10-13)19(23)14-5-2-3-8-17(14)26-18-15(20)6-4-7-16(18)22(24)25/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSXRVVHKFWFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2SC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-chloro-3-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4206478.png)
![N-{[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B4206488.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4206498.png)
![1-[3-(2,3-Dichlorophenoxy)propyl]-5,6-dimethylbenzimidazole;hydrochloride](/img/structure/B4206509.png)
![2-(4-tert-butylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B4206515.png)

![N-(2-bicyclo[2.2.1]heptanyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide](/img/structure/B4206530.png)
![1-{[2-(3-phenoxyphenoxy)ethyl]amino}-2-propanol ethanedioate (salt)](/img/structure/B4206534.png)
![4-({2-[(3-iodobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4206540.png)



![N~1~-(2-{[2-(2-Ethoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide](/img/structure/B4206569.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4206574.png)
